Methyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate is a heterocyclic compound that features a fused imidazole-pyridine ring systemThe presence of a bromine atom and a carboxylate group in its structure makes it a versatile intermediate for various chemical reactions and synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with bromoacetyl bromide, followed by cyclization and esterification to introduce the methyl carboxylate group . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products: The major products formed from these reactions include various substituted imidazo[4,5-c]pyridine derivatives, which can be further utilized in different applications .
Scientific Research Applications
Methyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is utilized in the production of advanced materials, such as organic semiconductors and dyes
Mechanism of Action
The mechanism of action of Methyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate is primarily related to its ability to interact with specific molecular targets. The bromine atom and the carboxylate group facilitate binding to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
Imidazo[4,5-b]pyridine: Similar structure but different substitution pattern.
Imidazo[1,2-a]pyridine: Another fused heterocycle with distinct properties.
Pyrazolo[4,3-c]pyridine: Contains a pyrazole ring instead of an imidazole ring
Uniqueness: Methyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom allows for versatile functionalization, making it a valuable intermediate in various synthetic and research applications .
Properties
Molecular Formula |
C8H6BrN3O2 |
---|---|
Molecular Weight |
256.06 g/mol |
IUPAC Name |
methyl 7-bromo-3H-imidazo[4,5-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)7-11-5-3-10-2-4(9)6(5)12-7/h2-3H,1H3,(H,11,12) |
InChI Key |
MLJULEJKYGCOFE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=C(C=NC=C2N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.